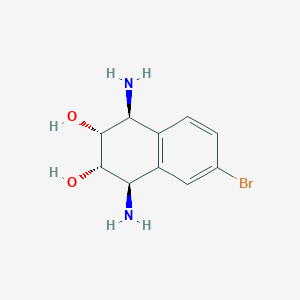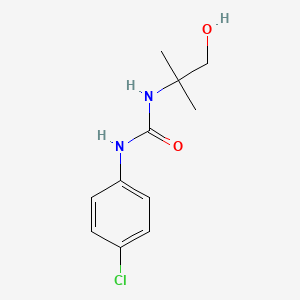![molecular formula C21H19N5O2 B2876461 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-10-8](/img/structure/B2876461.png)
3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups including an amide, a pyrazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely contribute to the rigidity of the molecule, while the propyl and phenyl groups could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in condensation or hydrolysis reactions, while the pyrazole and pyridine rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study described the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds structurally similar to "3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide." These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential for therapeutic applications. The structure-activity relationship (SAR) was explored to understand the impact of different substitutions on the biological activities of these compounds (Rahmouni et al., 2016).
Functionalization Reactions
Another research focused on the functionalization reactions of pyrazole carboxylic acid derivatives to synthesize new compounds with potential biological significance. The study detailed the conversion of pyrazole-3-carboxylic acid into pyrazole-3-carboxamide and further into various derivatives, highlighting the versatility of such frameworks in synthetic organic chemistry (Yıldırım et al., 2005).
Novel Fused Heterobicycles
Research on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles also aligns with applications related to "this compound." These studies focus on creating new heterocyclic frameworks with potential applications in drug discovery and development (Karthikeyan et al., 2014).
Heterocyclic Compounds with Hypertensive Activity
Another study investigated the synthesis of novel oxadiazole heterocyclic compounds containing pyranopyridine-2-one moieties, expected to exhibit hypertensive activity. This research underscores the importance of heterocyclic chemistry in developing new therapeutic agents (Kumar & Mashelker, 2007).
Utility in Heterocyclic Synthesis
The utility of certain precursors in heterocyclic synthesis for generating new pyrazole, pyridine, and pyrimidine derivatives further exemplifies the chemical versatility and potential for creating biologically active compounds relevant to the original query (Fadda et al., 2012).
Propiedades
IUPAC Name |
3-oxo-2-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-12-25-13-17(20(27)23-15-8-10-22-11-9-15)19-18(14-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVCNDGBPOSVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-N-(tert-butylamino)-C-(3-oxo-4H-1,4-benzoxazin-6-yl)carbonimidoyl]benzoic acid](/img/structure/B2876386.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)


![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)


![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)
![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)

